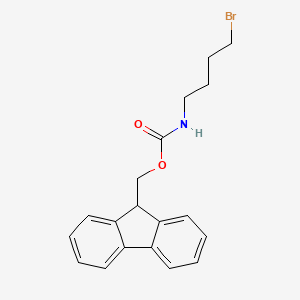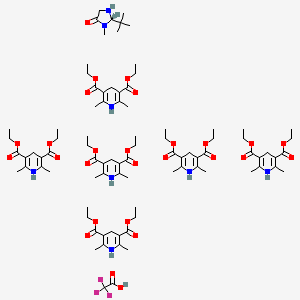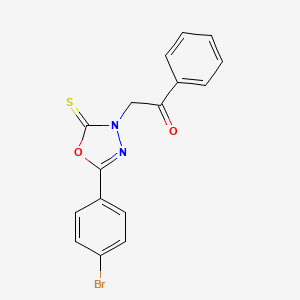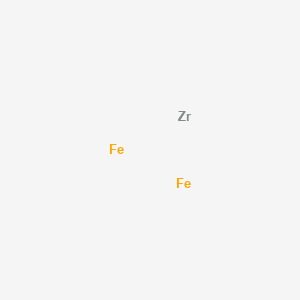
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is a labeled compound used primarily in scientific research. It is a derivative of alpha-ketoisovaleric acid, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate involves the incorporation of deuterium and carbon-13 isotopes into the alpha-ketoisovaleric acid framework. The process typically starts with the precursor compound, which undergoes isotopic exchange reactions to replace specific hydrogen atoms with deuterium. The carbon-13 isotope is introduced through a labeled methyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale isotopic exchange reactions under controlled conditions. The process requires specialized equipment to handle isotopes and ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and understand enzyme mechanisms.
Medicine: In metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its labeled isotopes. In NMR spectroscopy, the deuterium and carbon-13 isotopes provide distinct signals that help in elucidating molecular structures. The labeled compound can also be used to trace metabolic pathways, where its incorporation into biological systems allows researchers to track its transformation and interactions with various enzymes and metabolites.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-methyl-2-oxobutanoate: A non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
Uniqueness: Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides more detailed information in NMR studies and allows for more precise tracing in metabolic studies compared to compounds labeled with only one isotope.
Eigenschaften
Molekularformel |
C5H7NaO3 |
|---|---|
Molekulargewicht |
143.11 g/mol |
IUPAC-Name |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3D; |
InChI-Schlüssel |
WIQBZDCJCRFGKA-KDMRDBLJSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)



![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)


